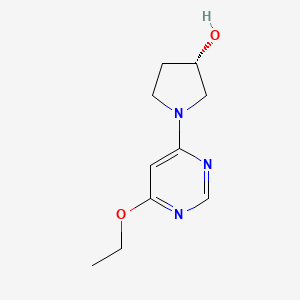

(S)-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3S)-1-(6-ethoxypyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-2-15-10-5-9(11-7-12-10)13-4-3-8(14)6-13/h5,7-8,14H,2-4,6H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOELHPPPBFOGBX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)N2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=NC=NC(=C1)N2CC[C@@H](C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction of a suitable precursor.

Introduction of the Hydroxyl Group: This step may involve selective hydroxylation of the pyrrolidine ring.

Attachment of the Pyrimidine Ring: This can be done through a nucleophilic substitution reaction where the pyrimidine ring is introduced.

Ethoxylation: The ethoxy group is introduced to the pyrimidine ring through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The pyrimidine ring can undergo reduction to form a dihydropyrimidine derivative.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

(S)-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula and a CAS number of 1355740-34-9 . It contains a pyrimidine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3 .

Please note: S-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol appears to be a discontinued product . Therefore, information on its applications is limited.

Potential Applications

While specific applications for this compound are not widely documented, the presence of pyrimidine and pyrrolidine moieties suggests potential uses in various scientific research areas:

- Anti-inflammatory Research Pyrimidine derivatives have demonstrated anti-inflammatory activity . For example, certain pyrimidine derivatives have shown in vitro suppression of COX-2 activity .

- Pharmaceutical Research Certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives can inhibit c-KIT kinase, which is relevant to treating cancers such as gastrointestinal stromal tumors .

- Anti-malarial research A study on the substitution of thiazole rings showed that it is well tolerated in the antiplasmodial .

Mechanism of Action

The mechanism of action of (S)-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of (S)-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol are best understood through comparison with analogs sharing the pyrimidine-pyrrolidine core. Below is a detailed analysis of key analogs, supported by similarity scores and structural variations:

Substitution Pattern on the Pyrimidine Ring

- (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol (CAS 1379439-07-2) Similarity Score: 0.88 Key Differences: The ethoxy group at the 6-position in the target compound is replaced by chlorine at the 2-position. Implications: The 2-chloro analog may exhibit higher reactivity in nucleophilic substitution reactions but reduced metabolic stability due to the labile C–Cl bond .

- (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (CAS 1334488-49-1) Similarity Score: 0.86 Key Differences: The pyrrolidine ring is replaced by piperidine (6-membered vs. 5-membered), and an additional hydroxymethyl group is present at the piperidine C3 position. The hydroxymethyl group enhances hydrophilicity, which may improve solubility but reduce membrane permeability .

Stereochemical Variations

- (R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol (CAS 1083089-94-4)

- Similarity Score : 0.88

- Key Differences : The stereochemistry at the pyrrolidine C3 position is R instead of S.

- Implications : Enantiomeric pairs often exhibit divergent pharmacological profiles. For example, the (R)-enantiomer may display altered target selectivity or metabolic pathways compared to the (S)-form, as seen in other chiral pyrrolidine derivatives .

Functional Group Modifications

- 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol (CAS 954228-36-5)

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Bioactivity : Pyrimidine derivatives with electron-donating groups (e.g., ethoxy) at the 6-position show enhanced stability in microsomal assays compared to chloro-substituted analogs .

- Stereochemistry : The (S)-enantiomer of pyrrolidine derivatives often exhibits superior target engagement in kinase inhibition studies, as observed in structurally related compounds .

- Solubility vs. Permeability: Piperidine analogs with hydroxymethyl groups, such as (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol, demonstrate improved aqueous solubility but reduced blood-brain barrier penetration in preclinical models .

Biological Activity

(S)-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring linked to a pyrimidine derivative, which is crucial for its biological activity.

Research indicates that this compound exhibits biological activity primarily through modulation of specific pathways associated with inflammation and cancer.

Anti-inflammatory Activity

A study highlighted the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The inhibition of COX-2 was particularly noteworthy, with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Properties

The compound has been investigated for its potential in cancer treatment. It acts as a modulator of immune responses, particularly by reactivating immune system components in tumor environments. This mechanism may enhance the efficacy of existing therapies such as chemotherapy and immunotherapy .

Biological Evaluation

Several studies have evaluated the biological activity of this compound through various assays:

Case Studies

- Anti-inflammatory Effects : In a carrageenan-induced paw edema model, this compound demonstrated significant reduction in edema, supporting its potential as an anti-inflammatory agent.

- Cancer Treatment : In vitro studies showed that this compound could enhance the effects of chemotherapeutic agents in melanoma cell lines, suggesting a synergistic effect when used in combination therapies .

- Antimicrobial Activity : Preliminary evaluations indicated moderate antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential role in addressing antibiotic resistance .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for (S)-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol, and how can stereochemical purity be ensured?

- Methodological Answer : A common approach involves nucleophilic substitution between a pyrrolidin-3-ol precursor and a halogenated pyrimidine derivative. For stereochemical control, chiral resolution or asymmetric catalysis (e.g., using enantiopure intermediates) is critical. Purification via recrystallization or chromatography (silica gel or HPLC) ensures enantiomeric excess ≥98% . The patent for (3S)-pyrrolidin-3-ol synthesis highlights enzymatic resolution or chiral auxiliaries to isolate the (S)-enantiomer .

Q. Which spectroscopic and crystallographic methods are optimal for structural confirmation?

- Methodological Answer :

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for small-molecule refinement. High-resolution data collection (e.g., synchrotron sources) resolves stereochemistry and hydrogen bonding .

- NMR : H/C NMR with DEPT and COSY identifies the ethoxy group (δ ~1.3 ppm for CH, δ ~4.4 ppm for OCH) and pyrrolidine ring protons. F NMR (if fluorinated analogs exist) and NOESY confirm spatial arrangements .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHNO: 226.1186) .

Q. How can purity be assessed, and what are common impurities?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify residual solvents or diastereomers. Gradient elution (water/acetonitrile + 0.1% TFA) resolves polar byproducts .

- TLC : Silica plates (ethyl acetate/hexane, 7:3) monitor reaction progress.

- Impurity profiling : Reference standards (e.g., EP/ICH guidelines) identify hydrolyzed ethoxy groups or racemized enantiomers .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ethoxy-pyrimidine moiety in nucleophilic substitutions?

- Methodological Answer : The 6-ethoxy group activates the pyrimidine ring for SNAr reactions. Computational studies (DFT) reveal electron-withdrawing effects stabilize the transition state. Experimental kinetics (e.g., varying nucleophiles like amines or thiols under reflux in DMF) show rate dependence on leaving group ability (Cl > Br) and steric hindrance . Methanol/water mixtures minimize side reactions (e.g., ethoxy hydrolysis) .

Q. How does stereochemistry at the pyrrolidin-3-ol position influence biological activity?

- Methodological Answer : Enantioselective receptor binding is studied via:

- Molecular docking : Compare (S)- and (R)-enantiomers against target proteins (e.g., kinases or GPCRs).

- Pharmacokinetics : Chiral HPLC tracks metabolic stability (e.g., CYP450-mediated oxidation of the pyrrolidine ring) .

- In vitro assays : IC differences ≥10-fold between enantiomers suggest stereospecific interactions .

Q. How can contradictory spectroscopic data (e.g., NOE vs. X-ray) be resolved in derivative analysis?

- Methodological Answer :

- Dynamic NMR : Detect rotamers or ring puckering in solution (e.g., coalescence temperature studies).

- DFT calculations : Optimize geometries (Gaussian/B3LYP) and simulate NMR shifts (GIAO method) to match experimental data .

- Paramagnetic shift reagents : Lanthanide complexes (e.g., Eu(fod)) enhance diastereotopic proton splitting in H NMR .

Q. What green chemistry principles apply to large-scale synthesis?

- Methodological Answer :

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .

- Catalysis : Immobilized enzymes or recyclable Pd catalysts minimize waste .

- Flow chemistry : Continuous reactors improve yield (>85%) and reduce reaction time (2–4 hr vs. 24 hr batch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.